(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid

説明

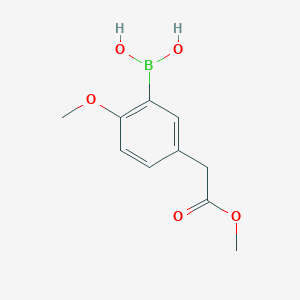

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with two functional groups: a methoxy group at the 2-position and a methoxy-oxoethyl group at the 5-position. The boronic acid moiety (-B(OH)₂) enables covalent interactions with nucleophiles like serine residues in enzymes, making it a candidate for medicinal and biochemical applications . The methoxy-oxoethyl group introduces both electron-withdrawing (ester carbonyl) and electron-donating (methoxy) effects, which may modulate reactivity, solubility, and biological activity compared to simpler boronic acids.

特性

IUPAC Name |

[2-methoxy-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO5/c1-15-9-4-3-7(6-10(12)16-2)5-8(9)11(13)14/h3-5,13-14H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHVGRZAQNTANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CC(=O)OC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 2-methoxy-5-bromomethylbenzoic acid with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent . The reaction proceeds under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to high yields and purity of the final product .

化学反応の分析

Types of Reactions

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The methoxy and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Borane derivatives.

Substitution: Various substituted phenylboronic acids.

科学的研究の応用

Chemistry

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid serves as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This is essential for synthesizing complex organic molecules.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used for forming carbon-carbon bonds via Suzuki-Miyaura reactions. |

| Catalysis | Acts as a catalyst in various chemical reactions. |

Biology

In biological research, this compound is utilized for developing boron-containing drugs and studying enzyme inhibition mechanisms. Its ability to form reversible covalent bonds with diols makes it a potent inhibitor for enzymes containing serine or threonine residues.

Case Study: Antimicrobial Activity

A study demonstrated the antimicrobial properties of various β-amino boronic acids derived from this compound. The minimal inhibitory concentrations (MICs) were evaluated, revealing promising results against specific bacterial strains .

Industry

In industrial applications, this compound finds use in the production of advanced materials, including polymers and electronic components. Its role as a catalyst enhances efficiency in various industrial processes.

| Industrial Application | Description |

|---|---|

| Material Production | Used in synthesizing advanced materials such as polymers. |

| Catalysis | Enhances efficiency in industrial chemical processes. |

作用機序

The mechanism of action of (2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites . This interaction can modulate the activity of the target enzyme, leading to various biological effects.

類似化合物との比較

Inhibitory Activity Against β-Lactamases

Boronic acids are known β-lactamase inhibitors due to their ability to mimic the tetrahedral transition state of β-lactam hydrolysis. Key comparisons include:

- Phenyl boronic acid: Exhibits moderate β-lactamase inhibition but lower diagnostic accuracy compared to aminophenylboronic acid (APBA) in disk potentiation tests .

- Chiral α-amido-β-triazolylethaneboronic acids : Replacement of phenyl with triazole improved cell penetration and inhibitory potency (Ki = 0.004–0.008 µM) against class C β-lactamases .

- Target compound : The methoxy-oxoethyl group may enhance binding through steric or electronic effects, though its Ki values remain unstudied. The ester moiety could mimic carbonyl interactions seen in β-lactam mimics .

Table 1: Inhibitory Activity of Boronic Acids Against β-Lactamases

Solubility and Stability

- Pyren-1-yl boronic acid : Precipitates in RPMI medium, limiting reliable testing .

- 6-hydroxynaphthalen-2-yl boronic acid : Shows good solubility with IC₅₀ = 0.1969 µM in antiproliferative assays .

- Boronic esters vs. free acids : Esters like 9a (pinacol ester) oxidize faster (50% conversion in 5 minutes) than free acids (22 minutes), influenced by diol affinity and clogP values .

- Target compound : The methoxy-oxoethyl group may enhance aqueous solubility compared to hydrophobic aryl substituents (e.g., pyrenyl), though ester hydrolysis could affect stability .

Table 2: Oxidation Rates of Boronic Esters

| Compound | Diol Component | 50% Oxidation Time | Relative Diol Affinity |

|---|---|---|---|

| 9a | Pinacol | 10 min | 12.1 |

| 9b | Neopentyl glycol | 27 min | 0.30 |

| 9c/9d | R,R-/S,S-butanediol | 5 min | 0.57 |

| 10 | Free boronic acid | 22 min | — |

Antiproliferative and Antifungal Activity

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM against cancer cells, comparable to 6-hydroxynaphthalen-2-yl boronic acid .

- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) .

- Target compound : The methoxy-oxoethyl group could synergize with antifungal or anticancer mechanisms, though direct data is lacking.

生物活性

(2-Methoxy-5-(2-methoxy-2-oxoethyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and polyols. The presence of methoxy and oxoethyl substituents enhances its chemical reactivity and biological profile.

1. Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial activity. They have been reported to possess both antibacterial and antifungal properties. For instance, studies have shown that phenylboronic acids can inhibit the growth of various bacterial strains, including Bacillus cereus .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | Bacillus cereus |

| Benzoxaboroles | Antifungal | Candida albicans, Aspergillus niger |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological contexts. This mechanism is crucial for developing treatments for inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways related to inflammation.

- Receptor Binding : The compound can bind to receptors that modulate biological responses, potentially affecting cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of various boronic acids against Bacillus cereus. The results demonstrated that the presence of methoxy groups significantly enhanced the antibacterial activity compared to unsubstituted phenylboronic acids .

Case Study 2: Synthesis and Characterization

Recent research focused on synthesizing derivatives of boronic acids, including this compound. The study highlighted the importance of substituents in modulating the biological activity and reactivity of these compounds .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| Phenylboronic Acid | None | Low antimicrobial activity |

| 5-Fluoro-2-methoxyphenylboronic Acid | Fluoro group | Enhanced antibacterial activity |

| This compound | Methoxy, oxoethyl | Significant antibacterial and anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。